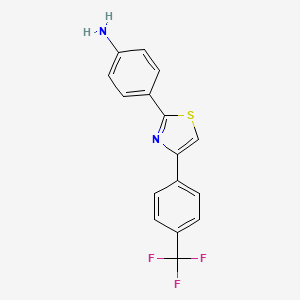

4-(4-(4-(Trifluorométhyl)phényl)thiazol-2-yl)benzènamine

Vue d'ensemble

Description

“4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of “4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Applications antioxydantes

Les dérivés du thiazole, y compris la 4-(4-(4-(Trifluorométhyl)phényl)thiazol-2-yl)benzènamine, ont été étudiés pour leurs propriétés antioxydantes potentielles. Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif et des dommages causés par les radicaux libres, qui peuvent entraîner des maladies chroniques telles que le cancer et les maladies cardiaques .

Applications analgésiques et anti-inflammatoires

Les composés à noyau thiazole ont montré des activités analgésiques et anti-inflammatoires significatives. Ceci est particulièrement important dans le développement de nouveaux médicaments contre la douleur qui pourraient potentiellement avoir moins d'effets secondaires que les traitements actuels .

Applications antimicrobiennes et antifongiques

Les composés thiazoliques ont été utilisés dans la création d'agents antimicrobiens et antifongiques. La structure des thiazoles permet l'inhibition de la croissance microbienne, offrant une voie pour le développement de nouveaux médicaments dans la lutte contre les souches résistantes de bactéries et de champignons .

Applications antivirales

La recherche a indiqué que les dérivés du thiazole peuvent agir comme des agents antiviraux. Cette application est vitale dans la lutte continue contre les infections virales, y compris le VIH, en perturbant le cycle de vie des virus .

Applications neuroprotectrices

Le potentiel neuroprotecteur des composés thiazoliques est en cours d'exploration, en particulier dans le contexte des maladies neurodégénératives. Ces composés pourraient jouer un rôle dans la protection de la santé et de la fonction neuronales .

Applications antitumorales et cytotoxiques

Les dérivés du thiazole auraient présenté des activités antitumorales et cytotoxiques. Ceci est significatif pour la recherche sur le cancer, où ces composés pourraient être utilisés pour développer de nouveaux agents de chimiothérapie qui ciblent les cellules tumorales tout en minimisant les dommages aux cellules saines .

Régulation de l'inflammation centrale

Il existe des preuves suggérant que les composés à base de thiazole, tels que la This compound, peuvent réguler l'inflammation centrale. Cette application pourrait être cruciale pour contrôler les processus inflammatoires dans le cerveau, qui sont associés à divers troubles neurologiques .

Applications thérapeutiques

En raison de son activité biologique potentielle, la This compound suscite un intérêt croissant pour ses applications thérapeutiques. La structure du composé permet une interaction avec diverses cibles biologiques, ce qui pourrait conduire au développement de nouveaux médicaments pour une variété de maladies.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The safety data sheet for this compound suggests that it may have some level of oral, dermal, and inhalation toxicity .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The safety data sheet for this compound suggests that it should be stored in a well-ventilated place and kept tightly closed .

Analyse Biochimique

Biochemical Properties

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . Additionally, it has been reported to interact with enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby exhibiting antioxidant properties . The interaction of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine with these biomolecules highlights its potential as a therapeutic agent.

Cellular Effects

The effects of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of pro-inflammatory cytokines and apoptotic proteins, 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine can alter cellular metabolism and gene expression . These effects make it a promising candidate for the treatment of inflammatory diseases and cancer.

Molecular Mechanism

At the molecular level, 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine exerts its effects through various mechanisms. It has been found to bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . The ability of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine to modulate gene expression further contributes to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine can lead to alterations in cellular function, including changes in cell proliferation and apoptosis . These findings highlight the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have also been observed, where the therapeutic benefits of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine are maximized at specific dosages, beyond which adverse effects become more pronounced .

Metabolic Pathways

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is involved in various metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in the detoxification of reactive oxygen species . Additionally, 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions highlight the potential of this compound to impact cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its therapeutic effects . The localization of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine within cells is influenced by its interactions with cellular transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is critical for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can interact with key enzymes involved in cellular metabolism . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine to specific subcellular compartments . These findings underscore the importance of subcellular localization in determining the biological effects of this compound.

Propriétés

IUPAC Name |

4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURFNHAJTFHMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461417 | |

| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35666-81-0 | |

| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)